Physicochemical Properties of Stearamide AMP: A Technical Guide
Physicochemical Properties of Stearamide AMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearamide AMP, with the IUPAC name N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide, is a non-ionic surfactant widely utilized in the cosmetics and personal care industries. Its efficacy as a viscosity controlling and foam boosting agent is a direct consequence of its specific physicochemical properties. This technical guide provides a comprehensive overview of these properties, including its molecular structure, thermal characteristics, and solubility profile. Detailed experimental protocols for the determination of its key physical constants are also presented to aid researchers in their laboratory investigations.
Chemical Identity and Molecular Structure
Stearamide AMP is the amide formed from the condensation of stearic acid and 2-amino-2-methyl-1-propanol (AMP).
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IUPAC Name: N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide[1]
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CAS Number: 36284-86-3[2]
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Molecular Weight: 355.6 g/mol [1]
The molecular structure consists of a long, hydrophobic C18 alkyl chain derived from stearic acid, and a polar headgroup containing a hydroxyl group and an amide linkage. This amphiphilic nature is the basis for its surface-active properties.
Physicochemical Data
| Property | Value | Source |
| Physical State | Off-white flakes/solid | [2] |
| Melting Point | 57-60 °C (135-140 °F) | [2] |
| Boiling Point (Predicted) | 501.7 ± 33.0 °C | [3] |
| Density (Predicted) | 0.899 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 15.02 ± 0.10 | [3] |
| Solubility in Water | Insoluble/Slightly Soluble | [2] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physicochemical properties of Stearamide AMP.
Determination of Melting Point
The melting point of Stearamide AMP can be determined using the capillary melting point method.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Ensure the Stearamide AMP sample is completely dry.
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Place a small amount of the sample into a mortar and gently grind it into a fine powder.
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Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
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Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (around 40°C).
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Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
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Record the temperature at which the first droplet of liquid is observed (the onset of melting).
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Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
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The melting point is reported as the range between these two temperatures.
Determination of Solubility
A gravimetric method can be employed to determine the solubility of Stearamide AMP in various solvents.
Apparatus:
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Analytical balance
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Thermostatic water bath with shaker
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Vials with screw caps
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Volumetric flasks
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Pipettes
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Drying oven
Procedure:
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Prepare saturated solutions by adding an excess amount of Stearamide AMP to a known volume of the desired solvent (e.g., water, ethanol, isopropanol) in a sealed vial.
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Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle.
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Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation.
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Transfer the aliquot to a pre-weighed container.
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Evaporate the solvent from the aliquot in a drying oven at a temperature below the melting point of Stearamide AMP until a constant weight is achieved.
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The weight of the remaining solid represents the amount of Stearamide AMP dissolved in the known volume of the solvent.
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Calculate the solubility in g/L or other appropriate units.
Determination of pKa
Due to its very weak acidic/basic nature (predicted pKa of 15.02), the experimental determination of the pKa of Stearamide AMP in aqueous solution is challenging. Potentiometric titration is a common method for pKa determination, but its application here is limited by the low solubility of Stearamide AMP in water. Advanced techniques such as capillary electrophoresis or spectrophotometry in mixed solvents might be required for an accurate experimental determination.
A general approach using potentiometric titration in a co-solvent system would involve:
Apparatus:
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pH meter with a calibrated electrode
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Autotitrator or burette
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Jacketed titration vessel with a stirrer
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Constant temperature bath
Procedure:
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Dissolve a precisely weighed amount of Stearamide AMP in a suitable co-solvent system (e.g., water-alcohol mixture) to achieve a sufficient concentration.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the acidic or basic character is being investigated.
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa can be determined from the midpoint of the resulting titration curve.
Synthesis Pathway
Stearamide AMP is synthesized via a direct amidation reaction between stearic acid and 2-amino-2-methyl-1-propanol (AMP). This is a condensation reaction where a molecule of water is eliminated.
Caption: Synthesis of Stearamide AMP
Logical Relationships in Application
The physicochemical properties of Stearamide AMP are directly linked to its functions in formulations.
Caption: Property-Function Relationships
